1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
The compound 1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione features a fused heterocyclic core comprising a pyrrolo-triazole-dione scaffold. This structure is characterized by a bicyclic system with a triazole ring annulated to a pyrrolidine-dione moiety. The substituents include a 3-fluorophenyl group at position 1 and a phenyl group at position 3.
Properties
IUPAC Name |
3-(3-fluorophenyl)-5-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN4O2/c17-10-5-4-8-12(9-10)21-14-13(18-19-21)15(22)20(16(14)23)11-6-2-1-3-7-11/h1-9,13-14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPESBVNUZLGZEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione typically involves a multi-step process. One common method includes the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of sodium acetate as a catalyst. The reaction is carried out in ethanol at reflux temperature for about 2 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. Specifically, various studies have highlighted the effectiveness of triazole derivatives against different cancer cell lines:
- Synthesis and Testing : A series of triazole derivatives were synthesized and tested for their anticancer activity against HCT116 and Mia-PaCa2 cancer cell lines. The compound 8b demonstrated the highest activity with an IC50 value of 42.5 µg/mL against the MDA-MB231 cell line, while compounds 8o and 8n showed moderate activity with IC50 values of 64.3 µg/mL and 68.4 µg/mL against HCT116 and Mia-PaCa2 respectively .
Anti-inflammatory Properties
In addition to anticancer activity, compounds containing the triazole moiety have been investigated for their anti-inflammatory effects. The introduction of the triazole group into various chemical frameworks has led to the synthesis of new derivatives that exhibit promising anti-inflammatory activities .
Chemical Reactivity
The compound can undergo several types of chemical reactions which enhance its utility in synthetic chemistry:
- Oxidation : Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be performed using sodium borohydride or lithium aluminum hydride.
- Substitution Reactions : The fluorophenyl and phenyl groups can participate in electrophilic or nucleophilic substitution reactions.
Summary of Research Findings
The following table summarizes key findings from various studies on the applications of this compound:
Mechanism of Action
The mechanism of action of 1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites and preventing substrate access . Additionally, it may exert its effects through modulation of inflammatory pathways, such as the NF-kB pathway .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrrolo-Triazole-Dione Derivatives
*Calculated based on molecular formula.
Physicochemical Properties
- Solubility: Derivatives with polar substituents (e.g., methoxy or ethoxy groups, as in ) show improved aqueous solubility. The target compound’s non-polar phenyl and fluorophenyl groups suggest moderate solubility in organic solvents .
- Crystallinity : Analogous compounds (e.g., ) crystallize in orthorhombic systems (space group P2₁2₁2₁), with unit cell parameters influencing packing density and stability .
Biological Activity
1-(3-fluorophenyl)-5-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a heterocyclic compound belonging to the triazole derivatives class. Its unique structural characteristics and the presence of both electron-withdrawing (fluorine) and electron-donating (phenyl) groups suggest significant potential for diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 300.28 g/mol. The structure includes a dihydropyrrolo[3,4-d][1,2,3]triazole core that contributes to its chemical properties and biological interactions.
Key Features:
- Fluorophenyl Group: Enhances lipophilicity and may influence biological activity.
- Phenyl Group: Provides additional sites for interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. One common method includes the reaction of 1-(3-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one in the presence of sodium acetate as a catalyst under reflux conditions in ethanol for about two hours .
Antimicrobial Activity
Several studies have explored the antimicrobial properties of triazole derivatives. The compound has shown promising results in inhibiting various pathogenic microorganisms:
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Gram-positive bacteria | Moderate to high inhibition | < 500 µg/mL |
| Gram-negative bacteria | Variable inhibition | < 500 µg/mL |
| Fungi | Moderate inhibition | < 500 µg/mL |
In vitro studies indicate that compounds with similar structural features exhibit significant antibacterial and antifungal activities .
Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. The presence of the triazole moiety is associated with free radical scavenging activities. Compounds derived from similar frameworks have demonstrated effective DPPH radical scavenging activities .
Case Study 1: Synthesis and Screening
A study conducted by researchers synthesized a series of triazole derivatives and evaluated their antimicrobial and antioxidant activities. Among these derivatives, those containing a pyridyl moiety exhibited high antibacterial activity against Gram-positive bacteria with MIC values ranging from < 3.09 to 500 µg/mL . This indicates that modifications in the structure can significantly influence biological outcomes.
Case Study 2: Structure-Activity Relationship (SAR)
Research on related triazole compounds has established a preliminary structure-activity relationship indicating that polar groups on the phenyl ring enhance inhibitory potential against specific enzymes like carbonic anhydrase-II. This suggests that similar modifications may enhance the activity of this compound .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 1-(3-fluorophenyl)-5-phenyl-pyrrolotriazoledione, and how do reaction parameters influence yield?
- Methodology : The compound’s pyrrolo[3,4-d][1,2,3]triazole core can be synthesized via cyclization of hydrazine derivatives with α,β-unsaturated carbonyl precursors. Key steps include:
- Precursor Functionalization : Fluorophenyl and phenyl groups are introduced via Suzuki-Miyaura coupling or nucleophilic substitution .
- Cyclization Conditions : Optimize temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to stabilize intermediates. Catalysts like Pd(PPh₃)₄ improve regioselectivity .
- Yield Optimization : Monitor reaction time (12–24 hrs) and stoichiometry to minimize byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >85% purity .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are critical?
- Methodology :
- X-ray Crystallography : Resolve absolute stereochemistry using SHELX programs (e.g., SHELXL for refinement). Orthorhombic space groups (e.g., P2₁2₁2₁) are common for chiral pyrrolotriazoles .
- Spectroscopy :
- ¹H/¹³C NMR : Identify substituent environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm, triazole carbons at δ 140–160 ppm) .
- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 437.12) .
Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?
- Methodology :
- Solubility Screening : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4). LogP values (~2.5–3.0) predict moderate lipophilicity .
- Stability Studies : Use HPLC to monitor degradation under light, heat (40°C), and pH extremes (2–10). Fluorophenyl groups enhance thermal stability vs. chlorinated analogs .
Advanced Research Questions
Q. How does the fluorophenyl substituent influence biological activity compared to halogenated analogs?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinases) against analogs with Cl/Br substituents. Fluorine’s electronegativity enhances binding to polar active sites .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with target proteins (e.g., PARP-1). Fluorine’s van der Waals radius (1.47 Å) improves steric fit vs. chlorine (1.75 Å) .
Q. What strategies resolve contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects)?
- Methodology :
- Dose-Response Validation : Replicate assays across multiple cell lines (e.g., HEK293, HeLa) to identify cell-type-specific effects. Use positive controls (e.g., doxorubicin for cytotoxicity) .
- Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map off-target interactions. Triazole cores may modulate redox pathways, explaining dual effects .
Q. How can computational methods predict metabolic pathways and toxicity profiles?
- Methodology :
- In Silico ADMET : Use SwissADME to predict CYP450 metabolism. The fluorophenyl group reduces oxidative dehalogenation risk vs. chlorinated derivatives .
- Toxicity Screening : Apply ProTox-II to identify hepatotoxicity risks. Pyrrolotriazole’s fused rings may require structural tweaks to minimize hERG channel binding .
Key Research Gaps and Recommendations
- Crystallographic Data : Resolve the compound’s 3D structure to guide rational design .
- In Vivo Profiling : Conduct pharmacokinetic studies (rodent models) to assess bioavailability and half-life .
- Mechanistic Depth : Elucidate interactions with non-enzyme targets (e.g., DNA repair complexes) using cryo-EM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
